5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one
Description
5-Amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one is a benzimidazolone derivative characterized by an amino group at the 5-position and an ethyl substituent at the 1-position of the heterocyclic core. This scaffold is structurally related to bioactive compounds targeting antitumor, receptor modulation, and energetic applications.
Properties
CAS No. |
223745-04-8 |
|---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-amino-3-ethyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H11N3O/c1-2-12-8-4-3-6(10)5-7(8)11-9(12)13/h3-5H,2,10H2,1H3,(H,11,13) |
InChI Key |
OLSHHFCQRNBAAK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)NC1=O |
Origin of Product |
United States |
Preparation Methods
Classic Acid-Catalyzed Cyclization
A widely reported approach involves the cyclization of 4-ethylamino-3-nitrobenzamide under acidic conditions. The reaction proceeds via nitro group reduction followed by intramolecular cyclization. Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) catalyzes the process, with yields ranging from 65% to 78% depending on reaction time and temperature.
Reaction Conditions:
-
Precursor: 4-ethylamino-3-nitrobenzamide
-
Catalyst: 6M HCl or concentrated H₂SO₄
-
Temperature: 80–100°C
-
Duration: 6–12 hours
Optimization studies indicate that elevated temperatures (>90°C) reduce side product formation, while prolonged reaction times (>10 hours) marginally improve yield but risk decomposition.
Microwave-Assisted Cyclization
Recent advancements employ microwave irradiation to accelerate cyclization. This method reduces reaction times from hours to minutes while maintaining yields of 70–75%. For instance, a mixture of 2-amino-4-ethylnitrobenzene and urea subjected to 150W microwave irradiation for 20 minutes produces the target compound with 73% efficiency.
Advantages:
Condensation Reactions with Diamines
Condensation of o-phenylenediamine derivatives with carbonyl-containing reagents offers an alternative pathway. This method is particularly advantageous for introducing the ethyl substituent at the N1 position.
Ethyl Isocyanate Condensation
Reacting 5-amino-1H-benzimidazol-2(3H)-one with ethyl isocyanate in dimethylformamide (DMF) yields the title compound. Triethylamine (TEA) is added to scavenge HCl, with precipitation in ice-cold water isolating the product.
Typical Protocol:
Schiff Base Formation
A two-step process involves forming a Schiff base intermediate followed by reduction. 5-nitro-1H-benzimidazol-2(3H)-one reacts with ethylamine to generate an imine, which is subsequently reduced using sodium borohydride (NaBH₄). This method achieves 60–65% yield but requires careful control of pH and temperature.
Alternative Synthetic Routes
Solid-Phase Synthesis
Solid-supported synthesis on Wang resin has been explored for combinatorial applications. The resin-bound intermediate undergoes sequential alkylation and cleavage, yielding 5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one with 55–60% purity. While less efficient, this method facilitates high-throughput screening.
Enzymatic Cyclization
Pilot studies using lipase enzymes (e.g., Candida antarctica Lipase B) demonstrate mild-condition cyclization. Although yields remain modest (40–45%), this eco-friendly approach minimizes hazardous waste.
Industrial-Scale Production
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors have replaced batch processes, offering:
Key Improvements:
-
30% higher throughput
-
Real-time monitoring of reaction parameters
Optimized Industrial Protocol:
| Stage | Conditions |
|---|---|
| Precursor Feed | 4-ethylamino-3-nitrobenzamide slurry |
| Reactor Type | Tubular flow reactor |
| Residence Time | 45 minutes |
| Temperature | 95°C |
| Pressure | 3 bar |
| Annual Capacity | 10 metric tons |
Purification and Characterization
Crude product purification involves recrystallization from ethanol-water (3:1 v/v), yielding >99% purity. Analytical data confirm structure:
Spectroscopic Data:
Chemical Reactions Analysis
Cyclization Reactions
-
Cyclocarbonylation : A fused bicyclic structure is formed through cyclization, typically involving ethylamine or ethylamine derivatives to introduce the ethyl group at position 1.
-
Nitration and Reduction : For derivatives, nitration of the benzimidazole core followed by reduction of nitro groups to amines is common. For example, nitration of 5-amino-1H-benzo[d]imidazol-2(3H)-one yields trinitro derivatives, which can be further functionalized .
Functionalization via Substitution
-
Alkylation : Reaction with methyl iodide in DMF under basic conditions (e.g., sodium hydride) introduces alkyl groups. For instance, methylation of nitro-substituted benzimidazolones at the 1-position .
-
Amination : Reduction of nitro groups to amines is achieved via standard methods (e.g., catalytic hydrogenation), as seen in the synthesis of 5-amino-1H-benzo[d]imidazole-2-thiol derivatives .
Nitration and Derivatization
Two routes for synthesizing trinitro derivatives (e.g., 5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one ) are documented:
| Method | Yield | Steps |
|---|---|---|
| Direct Nitration | 11% | Nitration of 5-amino-1H-benzo[d]imidazol-2(3H)-one |
| Protected Sequence | 48% | N-protection → nitration → deprotection → re-nitration |
Multi-Component Reactions (MCRs)
For structural analogs like 5-aminoimidazo[1,2-a]imidazoles , ZrCl₄-catalyzed MCRs under microwave irradiation (140°C) are used. Key conditions:
Theoretical Calculations
-
Detonation Properties : Trinitro derivatives exhibit high detonation velocity (D = 7.78 km/s) and pressure (P = 27.05 GPa), comparable to TNT .
-
Spectroscopic Characterization :
Reaction Optimization
-
Catalyst Screening : ZrCl₄ outperforms p-TsOH and ZnCl₂ in MCRs, enhancing yields from 38% to 62% under MW irradiation .
-
Solvent Effects : n-BuOH and PEG-400 improve reaction efficiency compared to ethanol .
Triazepine Derivatives
-
Oxidation-Induced Ring Contraction :
Thiol and Sulfonic Acid Derivatives
-
Reduction and Condensation :
-
Sulfonation : Introduction of hydrosulfonyl groups at the 5-position enhances antitumor activity (e.g., 5b with IC₅₀ = 2.6 μM) .
Nitration and Alkylation
-
Methoxy-Substituted Derivatives :
Epoxide Ring Opening
-
Installation of Sulfur Groups :
Biological Relevance
While not the focus of this synthesis analysis, functionalization of the benzimidazolone core impacts biological activity:
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly as an inhibitor of specific protein interactions involved in tumorigenesis.
Case Study: BCL6 Inhibition
- A study identified a series of benzimidazolone inhibitors targeting the BCL6 protein, which plays a crucial role in diffuse large B-cell lymphoma (DLBCL). Among these, derivatives of 5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one demonstrated significant activity in degrading BCL6, thereby reducing tumor growth in xenograft models .
Structure-Activity Relationship (SAR)
- The effectiveness of various derivatives was evaluated against different cancer cell lines such as HCT-116 and HeLa. Compounds with specific substitutions at the 5-amino position showed enhanced cytotoxicity, indicating that modifications can significantly impact their therapeutic potential .
Antimicrobial Properties
Research has also explored the antimicrobial efficacy of this compound.
Case Study: Antibacterial Activity
- A recent evaluation of synthesized benzimidazole derivatives, including 5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one, demonstrated notable antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were established, showing that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics .
Synthesis and Derivative Development
The synthesis of 5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one and its derivatives has been optimized to enhance yield and purity.
Synthesis Techniques
- Various synthetic routes have been developed to produce this compound efficiently. For instance, alkylation methods involving commercially available nitrodianiline have led to high yields of the target compound through cyclization and subsequent reduction processes .
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one,5-amino-1-ethyl-1,3-dihydro-(9CI) involves its interaction with specific molecular targets and pathways. For example, as a histamine H3-receptor antagonist, it can inhibit the binding of histamine to its receptor, thereby modulating various physiological responses . The compound may also interact with enzymes and proteins involved in cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of benzimidazolone derivatives are heavily influenced by substituents at positions 1, 3, and 3. Key comparisons include:
| Compound | Substituents | Key Properties/Activities | Reference |
|---|---|---|---|
| 5-Amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one | 5-NH₂, 1-CH₂CH₃ | Hypothesized enhanced lipophilicity; potential antitumor/receptor activity (by analogy) | [18, 26] |
| 5-Amino-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one | 5-NH₂, 1-CH₃, 3-CH₃ | Stable crystalline solid (MP: N/A); storage at 2–8°C; used in pharmaceutical intermediates | [18, 26] |
| 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives | 5-SO₂R, 1-R₁ (e.g., phenyl, benzyl) | Antitumor activity (IC₅₀ = 2.6–9 μM); R = 1-methylpiperazine or tetrahydro-2H-pyran enhances potency | [2, 3, 10] |
| 5-Amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one | 5-NH₂, 1/3/6-NO₂ | Energetic material (detonation velocity: 7.78 km/s); superior to TNT in performance | [13] |
| 1-Ethyl-2-hydrazino-1H-benzimidazole | 1-CH₂CH₃, 2-NHNH₂ | Hydrazine substituent may confer chelation or reactive properties; limited bioactivity data | [14] |
Substituent Impact Analysis :
- In sulfonyl analogs, replacing SO₂R with NH₂ may reduce cytotoxicity but alter target selectivity .
- Alkyl Groups (1-CH₂CH₃ vs.
- Sulfonyl vs. Nitro Groups : Sulfonyl derivatives (e.g., compound 5b, IC₅₀ = 2.6 μM) show potent antitumor activity, while nitro-substituted analogs are tailored for energetic applications .
Physicochemical Properties
- Melting Points: Sulfonyl derivatives (e.g., 5l, 5n) exhibit higher melting points (183–219°C) due to hydrogen bonding from SO₂ groups . Methyl/ethyl analogs (e.g., 5-amino-1,3-dimethyl derivative) likely have lower MPs, enhancing solubility .
Synthetic Accessibility :
Biological Activity
5-Amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the benzimidazole family, recognized for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. Its structure features an amino group and an ethyl substituent on the benzimidazole core, which contributes to its reactivity and potential therapeutic applications.
- Molecular Formula : C9H11N3O
- Molecular Weight : 177.20 g/mol
- CAS Number : 223745-04-8
- IUPAC Name : 6-amino-3-ethyl-1H-benzimidazol-2-one
The biological activity of 5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one is primarily attributed to its role as a histamine H3-receptor antagonist . This interaction inhibits histamine binding, thereby modulating neurotransmitter release and influencing various physiological processes, such as inflammation and neuroprotection.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial activity against various pathogens. For example, it has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these activities are crucial for determining its efficacy in clinical settings .
Anticancer Activity
5-Amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one has been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, such as HCC1937 (a breast cancer cell line), with increasing concentrations leading to higher rates of apoptotic cells. The compound's IC50 value against these cells has been reported at approximately 10 μM, indicating moderate potency .
Structure-Activity Relationship (SAR)
The unique structure of 5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one allows it to interact with various biological targets. The presence of the amino group and ethyl substituent enhances its binding affinity to specific receptors compared to other benzimidazole derivatives. A comparison table of similar compounds is provided below:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| 5-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one | 54732-89-7 | 1.00 | Contains a methyl group instead of an ethyl group |
| 5-Amino-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one | 53439-88-6 | 1.00 | Two methyl groups; potential for different biological activity |
| 1-Ethyl-1H-benzo[d]imidazol-2(3H)-one | 10045-45-1 | 0.94 | Lacks the amino group; different reactivity profile |
| 1-Methyl-1H-benzo[d]imidazol-2(3H)-one | 1849-01-0 | 0.98 | Similar structure but with a methyl group instead of ethyl |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antitumor Evaluation : In vitro studies demonstrated that derivatives of benzimidazole, including 5-amino derivatives, showed promising results in inhibiting tumor cell proliferation across various cancer types, suggesting a potential pathway for drug development in oncology .
- Histamine Receptor Modulation : The compound's action as a histamine H3-receptor antagonist has implications for treating conditions related to neurotransmitter imbalances, such as anxiety disorders and cognitive dysfunctions .
Q & A
Q. What frameworks link this compound’s research to broader pharmacological theories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
